molecular formula C12H15F3N2O B8665278 n-(Tert-butyl)-2-methyl-6-(trifluoromethyl)nicotinamide

n-(Tert-butyl)-2-methyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B8665278
M. Wt: 260.26 g/mol
InChI Key: RWECLXRWTUUDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Tert-butyl)-2-methyl-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C12H15F3N2O and its molecular weight is 260.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

N-tert-butyl-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H15F3N2O/c1-7-8(10(18)17-11(2,3)4)5-6-9(16-7)12(13,14)15/h5-6H,1-4H3,(H,17,18)

InChI Key

RWECLXRWTUUDIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)NC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-tert-Butyl-2-methyl-6-trifluoromethyl-nicotinic acid (5.0 g, 24 mmol) is refluxed in 10 mL of thionyl chloride for 3 h and is then concentrated under reduced pressure. The residue is dissolved in toluene and the solvent is removed under reduced pressure. The residue is again dissolved in toluene and the solvent is removed under reduced pressure. The resultant residue is dissolved in 50 mL of dichloromethane and to the solution is added tert-butyl amine (3.8 mL, 49 mmol) and triethylamine (6.8 mL, 49 mmol) and the reaction is allowed to stir overnight. The reaction is then poured into sat. ammonium chloride and extracted three times with dichloromethane. The combined organic phases are then washed with sat. NaHCO3, and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound. Further purification is achieved by trituration from diethyl ether.
Name
N-tert-Butyl-2-methyl-6-trifluoromethyl-nicotinic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.